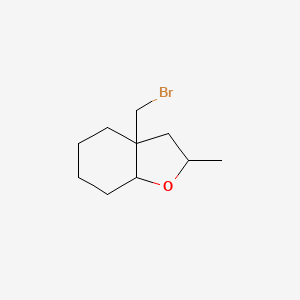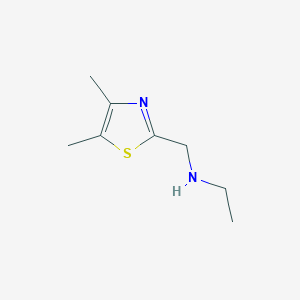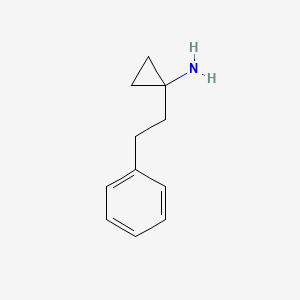methanol](/img/structure/B15259377.png)
[1-(Aminomethyl)cyclopropyl](cyclopentyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminomethyl)cyclopropylmethanol: is a compound with the molecular formula C10H19NO and a molecular weight of 169.26 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to an aminomethyl group, which is further connected to a cyclopentyl group and a methanol moiety. It is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
The synthesis of 1-(Aminomethyl)cyclopropylmethanol involves several steps. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through the reaction of an alkene with a carbene precursor under specific conditions.
Attachment of the Aminomethyl Group: The aminomethyl group is introduced via a nucleophilic substitution reaction, where an amine reacts with a suitable leaving group.
Formation of the Cyclopentyl Group: The cyclopentyl group is typically formed through cyclization reactions involving appropriate precursors.
Introduction of the Methanol Moiety:
Chemical Reactions Analysis
1-(Aminomethyl)cyclopropylmethanol: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the aminomethyl group with other functional groups using appropriate nucleophiles.
Scientific Research Applications
1-(Aminomethyl)cyclopropylmethanol: has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with various enzymes and receptors, modulating their activity. The cyclopropyl and cyclopentyl groups contribute to the compound’s overall stability and reactivity, influencing its interactions with biological molecules .
Comparison with Similar Compounds
1-(Aminomethyl)cyclopropylmethanol: can be compared with other similar compounds, such as:
[1-(Aminomethyl)cyclopentyl]methanol: This compound has a similar structure but lacks the cyclopropyl group, which may affect its reactivity and biological activity.
[1-(Aminomethyl)cyclopropyl]methanol: This compound lacks the cyclopentyl group, which may influence its stability and interactions with other molecules.
[4-(Aminomethyl)tetrahydro-2H-pyran-4-yl]methanol: This compound has a different ring structure, which may result in different chemical and biological properties.
The uniqueness of 1-(Aminomethyl)cyclopropylmethanol lies in its combination of the cyclopropyl, cyclopentyl, and aminomethyl groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
[1-(aminomethyl)cyclopropyl]-cyclopentylmethanol |
InChI |
InChI=1S/C10H19NO/c11-7-10(5-6-10)9(12)8-3-1-2-4-8/h8-9,12H,1-7,11H2 |
InChI Key |
WNXSONHBLDLEOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(C2(CC2)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B15259308.png)





![2-(4-{[(Benzyloxy)carbonyl]amino}-2-fluorophenyl)acetic acid](/img/structure/B15259333.png)
![2-[(1-Ethyl-1H-indol-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B15259355.png)





